

physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-chloro-1H-indazole-3-carbaldehyde

Cat. No.: B021425

[Get Quote](#)

An In-depth Technical Guide to **5-chloro-1H-indazole-3-carbaldehyde**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and structural properties of **5-chloro-1H-indazole-3-carbaldehyde**. It includes key identifiers, physicochemical data, a detailed synthetic protocol, and insights into its reactivity and significance as a crucial intermediate in medicinal chemistry.

Compound Identification and Structure

5-chloro-1H-indazole-3-carbaldehyde is an aromatic heterocyclic compound featuring an indazole core substituted with a chlorine atom at the 5-position and a formyl (aldehyde) group at the 3-position.^[1] Its structure makes it a valuable building block, particularly in the synthesis of kinase inhibitors for drug discovery.

| Identifier | Value |
|-------------------|--|
| IUPAC Name | 5-chloro-1H-indazole-3-carbaldehyde[1] |
| CAS Number | 102735-84-2[1][2][3][4] |
| Molecular Formula | C ₈ H ₅ ClN ₂ O[1][2][3][4] |
| Molecular Weight | 180.59 g/mol [2][3] |
| Canonical SMILES | C1=CC2=NNC(=C2C=C1Cl)C=O[4] |
| InChI Key | XQELXOTYHCBYAI-UHFFFAOYSA-N[2][4] |
| Synonyms | 5-Chloro indazole-3-carboxaldehyde, 5-Chloro-3-(1H)indazole carboxaldehyde[1][2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below. The data is a combination of experimentally determined and predicted values from various chemical databases.

| Property | Value |
|---------------------------|---------------------------------------|
| Appearance | Light yellow solid[4] |
| Melting Point | 216 °C[5] |
| Boiling Point (Predicted) | 391.7 ± 22.0 °C at 760 mmHg[2][6] |
| Density (Predicted) | 1.521 ± 0.06 g/cm ³ [2][6] |
| Flash Point (Predicted) | 190.7 ± 22.3 °C[2][6] |
| Vapor Pressure | 0 mmHg at 25°C[2][6] |
| pKa (Predicted) | 10.85 ± 0.40[4] |

Computed and Spectroscopic Data

Computational descriptors provide further insight into the molecule's characteristics relevant to drug design and development.

| Descriptor | Value |
|--|--|
| XLogP3 | 2.0[2] |
| Hydrogen Bond Acceptor Count | 2[4] |
| Topological Polar Surface Area (TPSA) | 45.8 Å ² [3][4] |
| Refractive Index (Predicted) | 1.748[2][6] |
| Complexity | 188[3][4] |
| ¹ H NMR (300 MHz, acetone-d6) | δ 13.28 (brs, 1H), 10.19 (s, 1H), 8.16 (dd, J = 2.0, 0.5 Hz, 1H), 7.75 (dd, J = 9.0, 0.5 Hz, 1H), 7.47 (dd, J = 9.0 Hz, J = 2.0 Hz, 1H)[5] |

Reactivity and Chemical Behavior

As a bioisostere of indole, the indazole ring system is of significant interest in medicinal chemistry.[7] The chemical reactivity of **5-chloro-1H-indazole-3-carbaldehyde** is primarily dictated by the aldehyde group at the C3 position. The electron-withdrawing nature of the indazole ring, further enhanced by the chlorine atom at the 5-position, increases the electrophilicity of the aldehyde's carbonyl carbon. This makes it susceptible to nucleophilic attack, serving as a versatile handle for a wide range of chemical transformations to build more complex molecules.[8] It is a key intermediate for accessing a variety of polyfunctionalized 3-substituted indazoles, which are prominent scaffolds in the design of kinase inhibitors.[5][9]

Experimental Protocols: Synthesis

A common and optimized method for synthesizing 1H-indazole-3-carboxaldehyde derivatives is through the nitrosation of the corresponding indole precursor.[5][9]

Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde from 5-Chloro-indole

This procedure involves the reaction of 5-chloro-indole with a nitrosating mixture under mildly acidic conditions.[5][9]

Reagents and Equipment:

- 5-chloro-indole
- Sodium nitrite (NaNO_2)
- Hydrochloric acid (HCl , 2 N aq.)
- Dimethylformamide (DMF)
- Deionized water
- Reaction flask with stirring
- Syringe pump
- Standard workup and purification apparatus (e.g., column chromatography, silica gel)

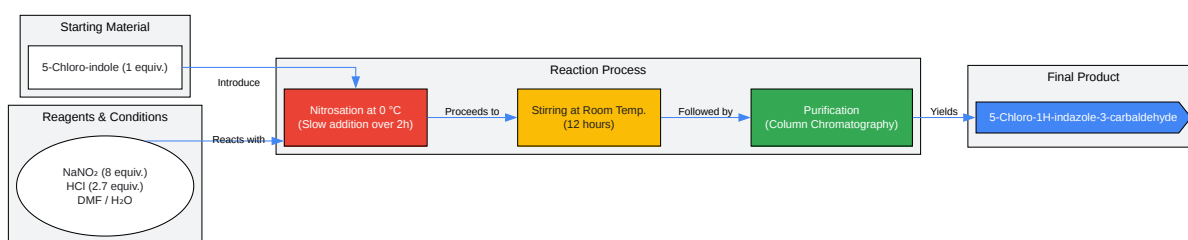
Detailed Procedure:

- **Preparation of Nitrosating Agent:** In a reaction flask kept at 0 °C, a solution of sodium nitrite (NaNO_2 , 8 equivalents) in deionized water is prepared.[9] To this, 2 N aqueous HCl (2.7 equivalents) is added slowly, and the mixture is maintained under an argon atmosphere for 10 minutes.[9]
- **Indole Addition:** A solution of 5-chloro-indole (1 equivalent) in DMF is added to the nitrosating mixture at 0 °C over a period of 2 hours using a syringe pump.[9]
- **Reaction:** After the addition is complete, the reaction mixture is stirred at room temperature for 12 hours.[5][9]
- **Purification:** The reaction is quenched and the product is extracted. The crude product is then purified by column chromatography on silica gel, typically eluting with a petroleum ether/ethyl acetate mixture (e.g., 8:2 ratio), to yield **5-chloro-1H-indazole-3-carbaldehyde**

as a solid.[5][9] This optimized procedure has been reported to achieve a high yield of 96%.
[5]

Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **5-chloro-1H-indazole-3-carbaldehyde** via the nitrosation of 5-chloro-indole.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **5-chloro-1H-indazole-3-carbaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pschemicals.com [pschemicals.com]
- 2. echemi.com [echemi.com]

- 3. 5-chloro-1H-indazole-3-carbaldehyde | C₈H₅ClN₂O | CID 22055864 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]
- 6. Page loading... [wap.guidechem.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.rsc.org [pubs.rsc.org]
- To cite this document: BenchChem. [physical and chemical properties of 5-chloro-1H-indazole-3-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021425#physical-and-chemical-properties-of-5-chloro-1h-indazole-3-carbaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

